N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine
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Overview
Description
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine is an organic compound that features a cycloheptane ring bonded to an amine group, which is further connected to a phenyl ring substituted with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the formation of the intermediate compound, which is achieved by reacting 4-bromomethylpyridine with 4-aminophenylcycloheptane under basic conditions.
Cyclization: The intermediate is then subjected to cyclization to form the desired cycloheptanamine structure. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions.
Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: The compound is utilized in chemical biology for probing biological systems and understanding the mechanisms of action of various biomolecules.
Mechanism of Action
The mechanism of action of N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway or signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine is unique due to its cycloheptane ring structure, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(4-pyridin-3-ylphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-4-8-19(7-3-1)21-14-16-9-11-17(12-10-16)18-6-5-13-20-15-18/h5-6,9-13,15,19,21H,1-4,7-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTLNURFQHGRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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